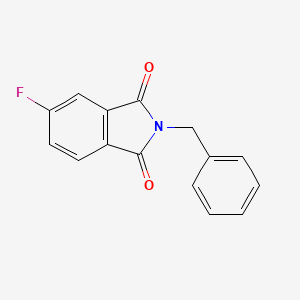

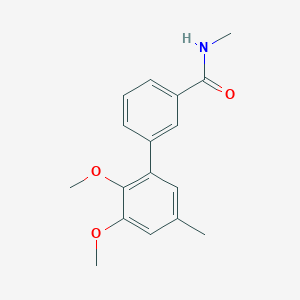

![molecular formula C16H10N4O3 B5637222 2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains a benzotriazole moiety. Benzotriazole derivatives are known for their versatile biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of benzotriazole and isoindole moieties. These structures are often analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzotriazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, and reactivity .Scientific Research Applications

Peptide Synthesis

This compound is utilized in the field of peptide synthesis. It acts as a coupling reagent for solid-phase peptide synthesis (SPPS), which is a widely used method for creating peptides and proteins . Its role is crucial in forming peptide bonds without racemization, which is essential for the synthesis of accurate peptide sequences.

Material Science

In material science, the compound finds its application as an in situ activation reagent. It’s particularly useful in the synthesis of polymers and co-polymers where precise molecular engineering is required. Its reactivity is comparable to symmetrical anhydrides and BOP, making it a valuable tool for researchers working on developing new materials with specific properties .

Medicine

The compound’s derivatives are explored for their potential medicinal applications. For instance, they have been evaluated for their antiviral activity against a spectrum of RNA viruses, which includes Bovine Viral Diarrhea Virus (BVDV) and Human Immunodeficiency Virus (HIV-1) . This suggests its potential use in developing antiviral drugs.

Agriculture

The compound’s applications in agriculture are related to its chemical properties that can be harnessed in the development of agricultural chemicals. Its derivatives could be used in the synthesis of compounds that absorb harmful UV radiation, protecting crops from excessive sun exposure .

Mechanism of Action

Target of Action

Similar compounds, such as hbtu , are commonly used in peptide synthesis . They act as coupling agents, facilitating the formation of peptide bonds between amino acids .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other benzotriazole derivatives . These derivatives are known for their reactivity, comparable to symmetrical anhydrides and BOP . The coupling reactions they facilitate proceed smoothly and can be enhanced by the addition of HOBt .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its solubility is reported to be 16 g/L , which could influence its absorption and distribution

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility could be affected by the pH of the environment . Additionally, its reactivity might be enhanced by the addition of certain compounds, such as HOBt .

Future Directions

properties

IUPAC Name |

2-[2-(benzotriazol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3/c21-14(20-13-8-4-3-7-12(13)17-18-20)9-19-15(22)10-5-1-2-6-11(10)16(19)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTGAERUVRBBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)

![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thio)pyridine](/img/structure/B5637188.png)

![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637250.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)